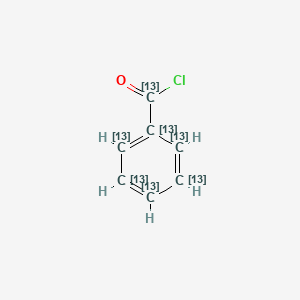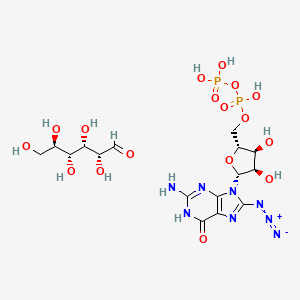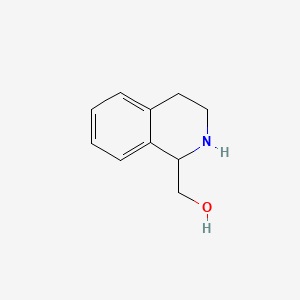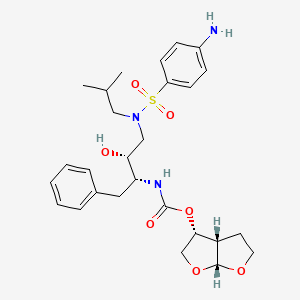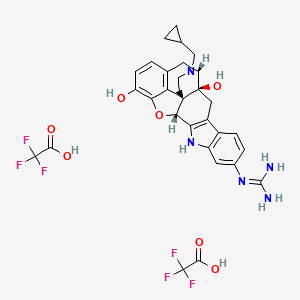
6'-Guanidinonaltrindole Ditrifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-Guanidinonaltrindole Ditrifluoroacetate is a chemical compound known for its selective agonist activity on κ/δ opioid receptor heterodimers. It is primarily used in scientific research, particularly in the fields of neurology and pain management. The compound has a molecular formula of C27H29N5O3 • 2C2HF3O2 and a molecular weight of 471.562 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Guanidinonaltrindole Ditrifluoroacetate involves multiple steps, starting from the appropriate indole derivatives. The key steps include:
Formation of the indole core: This is typically achieved through Fischer indole synthesis.
Functionalization: Introduction of the guanidine group and other functional groups to the indole core.
Final coupling: The final step involves coupling the functionalized indole with trifluoroacetic acid to form the ditrifluoroacetate salt.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
6’-Guanidinonaltrindole Ditrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, particularly the guanidine group.
Substitution: The compound can undergo substitution reactions, particularly at the indole core and guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6’-Guanidinonaltrindole Ditrifluoroacetate, which are often used for further research and development .
科学研究应用
6’-Guanidinonaltrindole Ditrifluoroacetate has several scientific research applications:
Pain Management: The compound functions as an analgesic, demonstrating the functional relevance of opioid receptor heterodimers in vivo.
Addiction Research: It is used to investigate the mechanisms of addiction and potential therapeutic targets.
Cognitive Studies: The compound is also involved in research related to memory, learning, and cognition.
作用机制
6’-Guanidinonaltrindole Ditrifluoroacetate exerts its effects by selectively activating κ/δ opioid receptor heterodimers. It functions as a biased agonist of the κ-opioid receptor, activating the G protein pathway while inhibiting the β-arrestin pathway. This selective activation is thought to produce analgesia without dysphoria and with a lower incidence of tolerance .
相似化合物的比较
Similar Compounds
5’-Guanidinonaltrindole: Another selective agonist of κ-opioid receptors.
RB-64: A κ-opioid receptor agonist with different selectivity.
Noribogaine: A compound with activity on opioid receptors but different pharmacological properties.
ICI-199,441: Another κ-opioid receptor agonist used in research.
Uniqueness
6’-Guanidinonaltrindole Ditrifluoroacetate is unique due to its selective activation of κ/δ opioid receptor heterodimers and its biased agonism towards the G protein pathway. This selectivity makes it a valuable tool in research for understanding the functional roles of opioid receptor heterodimers and developing potential therapeutic agents with reduced side effects .
属性
IUPAC Name |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNPCNFQFSLIQZ-AWCPWCJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F6N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

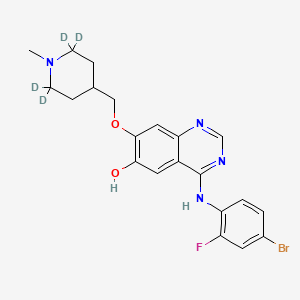
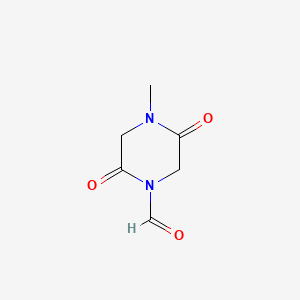

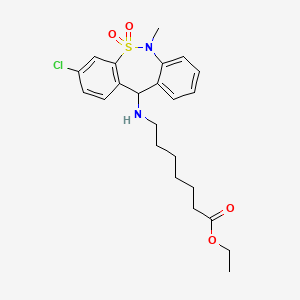
![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)
